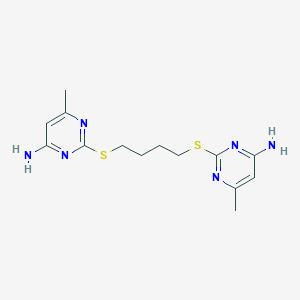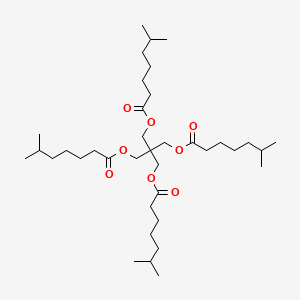
Pentaerythritol, tetraisooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaerythritol, tetraisooctanoate is an organic compound that belongs to the class of pentaerythritol esters. It is derived from pentaerythritol and isooctanoic acid. This compound is known for its excellent lubricating properties, making it a valuable ingredient in various industrial applications, including lubricants, cosmetics, and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentaerythritol, tetraisooctanoate is synthesized through the esterification of pentaerythritol with isooctanoic acid. The reaction typically involves heating pentaerythritol and isooctanoic acid in the presence of a catalyst, such as sulfuric acid or toluenesulfonic acid. The reaction is carried out at elevated temperatures, usually between 100-150°C, to facilitate the esterification process. The water produced during the reaction is removed through azeotropic distillation to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, pentaerythritol and isooctanoic acid, are mixed in reactors equipped with heating and stirring mechanisms. Catalysts are added to accelerate the reaction, and the mixture is heated to the desired temperature. The reaction is monitored, and the product is purified through distillation and filtration to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Pentaerythritol, tetraisooctanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of pentaerythritol and isooctanoic acid. Additionally, it can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Esterification: Pentaerythritol and isooctanoic acid in the presence of sulfuric acid or toluenesulfonic acid as catalysts.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Pentaerythritol and isooctanoic acid.
Oxidation: Oxidized derivatives of pentaerythritol and isooctanoic acid.
Aplicaciones Científicas De Investigación
Pentaerythritol, tetraisooctanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a lubricant and plasticizer in the synthesis of polymers and resins.
Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in controlled-release formulations and as a component in topical medications.
Industry: Utilized in the production of high-performance lubricants, coatings, and cosmetics due to its excellent stability and lubricating properties
Mecanismo De Acción
The mechanism of action of pentaerythritol, tetraisooctanoate is primarily related to its physical and chemical properties. As a lubricant, it forms a protective film on surfaces, reducing friction and wear. In biological applications, it acts as a carrier for active pharmaceutical ingredients, facilitating their controlled release and enhancing their bioavailability. The molecular targets and pathways involved depend on the specific application and the interacting molecules .
Comparación Con Compuestos Similares
Pentaerythritol tetranitrate: An explosive compound with different applications.
Pentaerythritol tetraisostearate: Used in cosmetics for its emollient properties.
Neopentyl glycol diheptanoate: Another ester used in lubricants and coatings.
Uniqueness: Pentaerythritol, tetraisooctanoate is unique due to its combination of high molecular weight and branched structure, which imparts excellent lubricating properties and thermal stability. This makes it particularly suitable for high-performance applications where other esters may not perform as well .
Propiedades
Número CAS |
28880-17-3 |
|---|---|
Fórmula molecular |
C37H68O8 |
Peso molecular |
640.9 g/mol |
Nombre IUPAC |
[3-(6-methylheptanoyloxy)-2,2-bis(6-methylheptanoyloxymethyl)propyl] 6-methylheptanoate |
InChI |
InChI=1S/C37H68O8/c1-29(2)17-9-13-21-33(38)42-25-37(26-43-34(39)22-14-10-18-30(3)4,27-44-35(40)23-15-11-19-31(5)6)28-45-36(41)24-16-12-20-32(7)8/h29-32H,9-28H2,1-8H3 |
Clave InChI |
DZNXEEXXLNHHJG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCC(=O)OCC(COC(=O)CCCCC(C)C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




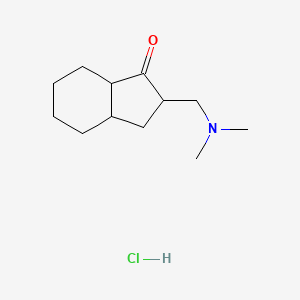
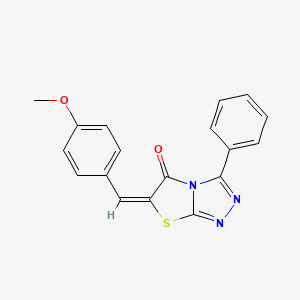
![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)

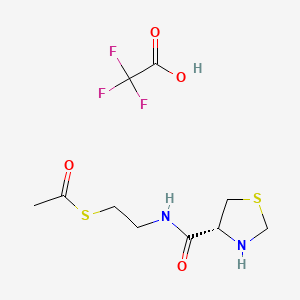


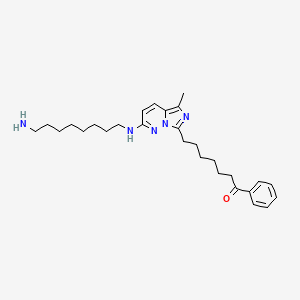
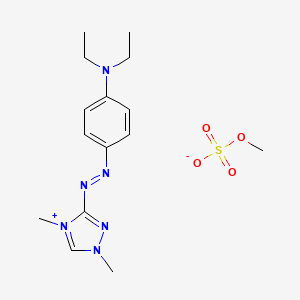
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
